molecular formula C9H7ClF3NO B8701204 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride

2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride

Cat. No.: B8701204
M. Wt: 237.60 g/mol
InChI Key: WZDYMUAGDOZJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride is an organic compound characterized by the presence of chlorine, fluorine, and methoxyphenyl groups

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethane with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoro-N-(2-methoxyphenyl)ethanecarbonimidoyl chloride include:

    1-chloro-2,2,2-trifluoroethane: Used as a refrigerant and solvent.

    2-chloro-1,1,1-trifluoroethane: Known for its use in organic synthesis.

    1,1,1-trichloro-2,2,2-trifluoroethane: Used in precision cleaning and as a solvent.

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-methoxyphenyl)ethanimidoyl chloride

InChI

InChI=1S/C9H7ClF3NO/c1-15-7-5-3-2-4-6(7)14-8(10)9(11,12)13/h2-5H,1H3

InChI Key

WZDYMUAGDOZJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C(C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Five grams (22.8 mmol) of 2,2,2-trifluoro-N-(2-methoxyphenyl)acetamide, 12.24 g (45.6 mmol) of diphenyl chlorophosphate, 4.64 g (45.6 mmol) of triethylamine, and 25 ml of acetonitrile were introduced into a 100 ml flask and reacted for 22.5 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 20 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 4.55 g of N-(2-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 84.3%).
Quantity
22.8 mmol
Type
reactant
Reaction Step One
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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